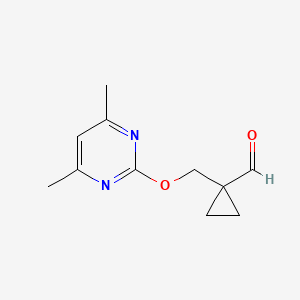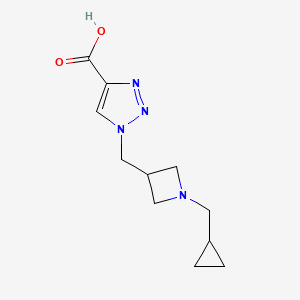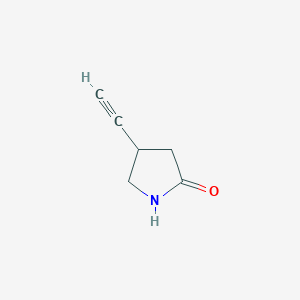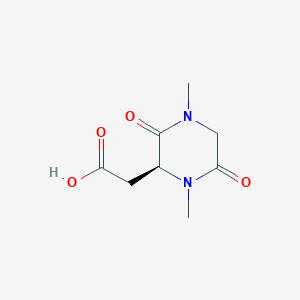
3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (color, state of matter), smell, and taste if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
Physical properties of a compound include color, state of matter, melting point, boiling point, density, and solubility. Chemical properties describe how a substance changes into new substances. These changes usually occur via chemical reactions .Wissenschaftliche Forschungsanwendungen
Life Sciences
In life sciences, carboxylic acids play a pivotal role as intermediates in the degradation pathways of amino acids, fats, and carbohydrates . The specific structure of 3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid could be utilized in studying metabolic pathways or as a building block for more complex biomolecules.
Organic Synthesis
This compound can be involved in Suzuki–Miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming processes . Its potential as a boron reagent could be explored to create new organic molecules with pharmaceutical or material applications.
Pharmaceuticals
Carboxylic acids are integral in pharmaceuticals, often serving as excipients due to their biocompatibility and functional group reactivity . The subject compound could be investigated for its efficacy in drug formulations, potentially enhancing drug solubility or stability.
Materials Science
In materials science, the compound’s boronic ester derivatives could be significant in the development of new materials, particularly in the creation of polymers with specific properties . Its application in creating novel composites or coatings could be a promising area of research.
Chemical Engineering
The compound could be valuable in biomedical engineering, particularly in the development of scaffolds for tissue engineering . Its carboxylic acid group might be functionalized to interact with biological molecules, aiding in cell attachment and growth.
Environmental Science
Carboxylic acids, including derivatives of the compound , may find applications in environmental remediation technologies . Their ability to form complexes with pollutants could be harnessed to remove contaminants from water or soil.
Nanotechnology
The compound could be used to modify surfaces at the nanoscale, potentially creating new ways to interact with biological systems or to construct nanodevices . Its incorporation into nanofibers or nanoparticles could lead to advancements in drug delivery systems or diagnostic tools.
Neurosciences
While not directly linked to neurosciences, the manipulation of carboxylic acids at the molecular level could lead to breakthroughs in the treatment of neurodegenerative diseases . The compound could be a candidate for developing molecules that can cross the blood-brain barrier or modulate neural activity.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPXMDRHJNCENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1OCC2CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)







![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B1480476.png)

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)


